molecular formula C21H13Cl3N2 B12598132 Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- CAS No. 649739-78-6

Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-

Cat. No.: B12598132
CAS No.: 649739-78-6
M. Wt: 399.7 g/mol
InChI Key: KIIYXRRUKCLDSZ-UHFFFAOYSA-N
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Description

Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- is a derivative of quinoxaline, a heterocyclic aromatic organic compound. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The specific compound features chlorinated phenyl groups, which may enhance its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For the specific compound, the synthesis might involve:

    Condensation Reaction: Reacting o-phenylenediamine with a suitable 1,2-dicarbonyl compound in the presence of an acid catalyst.

    Chlorination: Introducing chlorine atoms to the phenyl rings using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves:

    Batch Processing: Using large reactors to carry out the condensation and chlorination reactions.

    Purification: Employing techniques like recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the phenyl rings.

    Reduction: Reduction reactions can occur at the quinoxaline core or the chlorinated phenyl groups.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline dioxides, while substitution could introduce various functional groups into the phenyl rings.

Scientific Research Applications

Structural Characteristics

The molecular formula of Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- is C22H17ClN2C_{22}H_{17}ClN_{2}, with a molecular weight of approximately 360.8 g/mol. The compound's structure includes a quinoxaline core substituted with chlorophenyl and dichlorophenyl groups, which contribute to its biological activity.

Antimicrobial Activity

Quinoxaline derivatives are known for their broad-spectrum antimicrobial properties. The specific compound has shown potential against various pathogens:

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of quinoxaline derivatives to interfere with bacterial DNA synthesis and disrupt cell membrane integrity.
  • Case Studies : Research indicates that certain quinoxaline derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study demonstrated that modifications in the quinoxaline structure could enhance its efficacy against resistant strains of bacteria .

Anticancer Properties

The quinoxaline scaffold is recognized as a promising platform for developing anticancer agents:

  • Inhibitory Effects : Compounds derived from quinoxaline have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Research Findings : A recent study highlighted the effectiveness of certain quinoxaline derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values showing potent cytotoxicity .
CompoundCancer Cell LineIC50 Value
Quinoxaline Derivative AMCF-715 µM
Quinoxaline Derivative BHeLa20 µM

Anti-inflammatory Effects

Quinoxaline derivatives have also shown promise in treating inflammatory diseases:

  • Mechanism : The anti-inflammatory action is often linked to the inhibition of pro-inflammatory mediators like cytokines and enzymes involved in inflammation pathways.
  • Clinical Relevance : Studies have demonstrated that specific modifications in the quinoxaline structure can lead to enhanced anti-inflammatory activity, making them potential candidates for treating conditions like arthritis and other inflammatory disorders .

Other Therapeutic Applications

Beyond antimicrobial and anticancer properties, quinoxaline derivatives have been explored for their potential in treating:

  • Diabetes : Certain derivatives exhibit hypoglycemic effects, potentially aiding in glucose regulation .
  • Neurological Disorders : Compounds have shown efficacy against conditions such as depression and Parkinson's disease by modulating neurotransmitter systems .

Mechanism of Action

The mechanism of action of quinoxaline derivatives often involves interaction with biological macromolecules such as DNA, enzymes, or receptors. The specific molecular targets and pathways depend on the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2,3-Diphenylquinoxaline: A derivative with phenyl groups at positions 2 and 3.

    2,3-Dichloroquinoxaline: A derivative with chlorine atoms at positions 2 and 3.

Uniqueness

The presence of chlorinated phenyl groups in Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- may enhance its reactivity and biological activity compared to simpler quinoxaline derivatives.

Biological Activity

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of the specific compound Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- (CAS: 649739-78-6), detailing its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C21H13Cl3N2C_{21}H_{13}Cl_3N_2 and a molecular weight of approximately 399.70 g/mol. Its structure features two chlorinated phenyl groups attached to a quinoxaline core, which is crucial for its biological activity.

Synthesis of Quinoxaline Derivatives

Various synthetic routes have been explored to develop quinoxaline derivatives. The synthesis typically involves the condensation of 1,2-diamines with α,β-unsaturated carbonyl compounds or other electrophiles. For example, derivatives synthesized from quinoxaline cores have shown enhanced antimicrobial and anticancer activities compared to their parent compounds .

Antimicrobial Activity

Quinoxaline derivatives exhibit significant antimicrobial properties against a range of pathogens:

  • Antibacterial Activity : Studies have demonstrated that quinoxaline derivatives can inhibit the growth of various bacterial strains. For instance, certain synthesized derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antifungal Activity : Research indicates that these compounds also possess antifungal properties effective against fungi such as Candida species and Aspergillus .

Antiviral Activity

Recent investigations into the antiviral potential of quinoxaline derivatives have revealed promising results:

  • Herpes Simplex Virus : Some quinoxaline derivatives demonstrated effective inhibition of herpes simplex virus (HSV) in vitro, with reductions in plaque formation observed at concentrations as low as 20 µg/mL .
  • Coxsackievirus B5 : Specific compounds have exhibited remarkable antiviral activity against coxsackievirus B5 with EC50 values in the low micromolar range, indicating potent antiviral effects .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied:

  • Cell Line Studies : Compounds derived from quinoxaline have shown significant cytotoxic effects on various cancer cell lines. For instance, one study reported IC50 values as low as 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cell lines . This suggests a strong potential for these compounds in cancer therapy.

Case Studies

  • Synthesis and Evaluation of New Derivatives : A study synthesized several new quinoxaline derivatives and evaluated their antimicrobial activities. The results indicated that modifications in the aromatic substituents significantly influenced the biological efficacy of the compounds .
  • Antiviral Screening : Another investigation focused on the antiviral activity of quinoxaline derivatives against various viruses. The findings highlighted that certain structural modifications could enhance antiviral potency while reducing cytotoxic effects on host cells .

Summary Table of Biological Activities

Activity TypeEffective Concentration (EC50/MIC)Reference
AntibacterialVaries by strain; MIC comparable to antibiotics
AntifungalEffective against Candida spp., MIC not specified
Antiviral (HSV)20 µg/mL
Antiviral (Coxsackievirus B5)EC50 = 0.09 µM
Anticancer (HCT-116)IC50 = 1.9 µg/mL
Anticancer (MCF-7)IC50 = 2.3 µg/mL

Properties

CAS No.

649739-78-6

Molecular Formula

C21H13Cl3N2

Molecular Weight

399.7 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]quinoxaline

InChI

InChI=1S/C21H13Cl3N2/c22-15-5-3-4-14(10-15)21-20(11-13-8-9-16(23)12-17(13)24)25-18-6-1-2-7-19(18)26-21/h1-10,12H,11H2

InChI Key

KIIYXRRUKCLDSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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